Cas no 92911-19-8 (6-((p-(Methylamino)phenyl)azo)benzothiazole)
92911-19-8 structure
Product Name:6-((p-(Methylamino)phenyl)azo)benzothiazole
CAS No:92911-19-8
MF:C14H12N4S
MW:268.336880683899
CID:810584
Update Time:2023-08-03
6-((p-(Methylamino)phenyl)azo)benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N-methyl-
- 6-monomethylaminophenylazobenzothiazole
- 6-((p-(Methylamino)phenyl)azo)benzothiazole
- 6-((4'-(Methylamino)phenyl)azo)benzothiazole
- NIOSH/DL5778000
- 6-Monomethylaminophenylazobenzthiazole
- 6-(4'-Methylaminophenylazo)benzothiazole
- DL57780000
- Benzothiazole, 6-((p-(methylamino)phenyl)azo)-
-
- Inchi: 1S/C14H12N4S/c1-15-10-2-4-11(5-3-10)17-18-12-6-7-13-14(8-12)19-9-16-13/h2-9,15H,1H3/b18-17+
- InChI Key: HYOWJSJJAVEHTC-ISLYRVAYSA-N
- SMILES: S1C=NC2C=CC(=CC1=2)/N=N/C1C=CC(=CC=1)NC
Computed Properties
- Exact Mass: 268.078
- Monoisotopic Mass: 268.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.9
Experimental Properties
- Density: 1.3
- Boiling Point: 471.3°Cat760mmHg
- Flash Point: 238.8°C
- Refractive Index: 1.7
6-((p-(Methylamino)phenyl)azo)benzothiazole Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
92911-19-8 (6-((p-(Methylamino)phenyl)azo)benzothiazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk